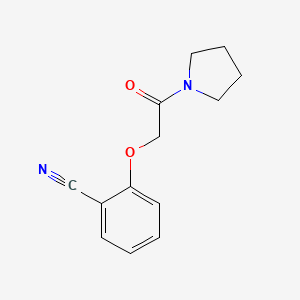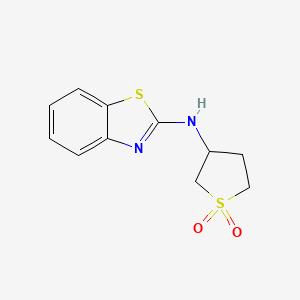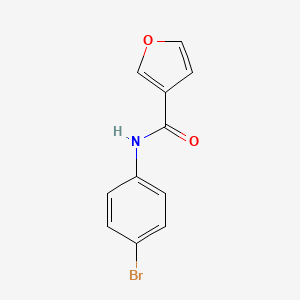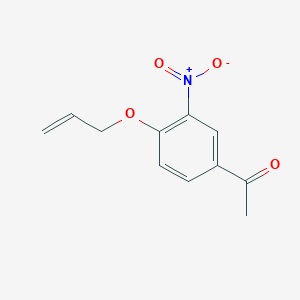
4-(4-氟苄氧基)苯酚
描述
4-(4-Fluorobenzyloxy)Phenol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzyloxy)Phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzyloxy)Phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苯酚的厌氧转化: 一项研究调查了一个厌氧的、降解苯酚的联合体将苯酚转化为苯甲酸盐,利用异构氟苯酚如2-氟苯酚和3-氟苯酚作为类似物。这项研究对于理解苯酚类化合物的厌氧降解途径具有重要意义,包括与4-(4-氟苄氧基)苯酚相关的化合物 (Genthner, Townsend, & Chapman, 1989).
细菌中的合成途径: 在大肠杆菌中创建了一种新的苯酚合成途径,这对于理解苯酚和相关化合物的微生物合成至关重要。这项研究可以提供关于微生物与4-(4-氟苄氧基)苯酚等化合物相互作用的见解 (Miao et al., 2015).
苯酚羧化酶的性质: 研究苯酚代谢中涉及的酶苯酚羧化酶的性质,有助于理解苯酚衍生物的生化途径和潜在的生物技术应用,包括4-(4-氟苄氧基)苯酚 (Lack, Tommasi, Aresta, & Fuchs, 1991).
聚异戊二烯的人工环化酶: 一项研究提出了一种新的、用于2-(多异戊烯基)苯酚衍生物的对映选择性环化的、人工环化酶,这可能对4-(4-氟苄氧基)苯酚等化合物的合成和研究产生影响 (Ishibashi, Ishihara, & Yamamoto, 2004).
苯酚羟化酶结构: 了解苯酚羟化酶(一种羟基化苯酚的酶)的结构,可以提供关于酶相互作用和苯酚类化合物潜在修饰的见解,包括4-(4-氟苄氧基)苯酚 (Enroth, Neujahr, Schneider, & Lindqvist, 1998).
酪氨酸酶抑制剂的合成: 关于4-[(四氢-2H-吡喃-2-基)氧基]苯酚(一种酪氨酸酶抑制剂)的合成研究,可能与理解4-(4-氟苄氧基)苯酚等苯酚类化合物的合成和应用有关 (Ying-qi, 2010).
UDP-葡萄糖醛酸转移酶和苯酚结合: 一项研究专注于识别UDP-葡萄糖醛酸转移酶的苯酚结合位点,这对于理解苯酚类化合物的相互作用和代谢具有影响 (Xiong et al., 2006).
除草剂中间体的合成技术: 关于4-(4'-氰基-2'-氟苯氧基)苯酚(一种苯氧丙酸除草剂的重要中间体)的合成研究,可以提供关于相关苯酚类化合物的化学合成和工业应用的见解 (Yuan-yuan, 2009).
用于pH测量的氟化邻氨基苯酚衍生物: 一项关于用于细胞内pH测量的氟化邻氨基苯酚衍生物的研究,突出了苯酚类化合物及其衍生物的潜在生物医学应用 (Rhee, Levy, & London, 1995).
属性
IUPAC Name |
4-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVYCRWSZATVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)


![3-[Bis(prop-2-enyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7524624.png)


![4-[[2-(4-Methylphenyl)acetyl]amino]benzoic acid](/img/structure/B7524637.png)
![1-(4-chlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]ethanamine](/img/structure/B7524640.png)
![8-methyl-N-(1-propan-2-ylpiperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B7524661.png)

![1-[(5-Amino-2-methoxyphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7524684.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-bromophenyl)acetamide](/img/structure/B7524689.png)
![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
